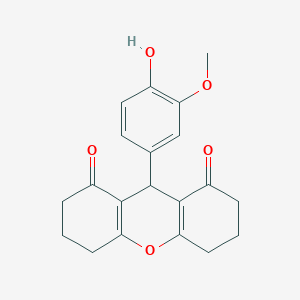
9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves various chemical strategies. For instance, a one-pot reaction using dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid has been developed, yielding the target xanthene with good efficiency. This method is notable for its simplicity, convenience, and environmental friendliness, underlining the adaptability of xanthene synthesis to green chemistry principles (Navarro, Sierra, & Ochoa‐Puentes, 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. For instance, derivatives have been analyzed through IR, MASS, 1H, and 13C NMR spectral data, confirming their complex structures and showcasing the diverse functional groups present within the xanthene backbone. These structural characterizations are crucial for understanding the reactivity and properties of these compounds (Angajala et al., 2017).
Chemical Reactions and Properties
The chemical reactions of xanthene derivatives often involve interactions with various reagents to produce compounds with significant antibacterial and antifungal activities. For example, novel xanthene derivatives synthesized via a click chemistry approach have shown good to excellent microbial inhibitory properties. This underscores the potential of xanthene compounds in the development of new antimicrobial agents (Angajala et al., 2017).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific functional groups and overall molecular structure. For example, the use of lime and lemon juice as catalysts in the synthesis of a xanthene derivative has highlighted the compound's antioxidant activity, alongside its physical characterization through FT-IR, H-NMR, and GC-MS techniques. This approach not only provides insights into the compound's structure but also its potential utility based on physical properties (Retnosari et al., 2021).
Chemical Properties Analysis
Xanthene derivatives exhibit a range of chemical properties, including antioxidant, antimicrobial, and potential antiproliferative activities. These properties are derived from their complex molecular structures, which allow for interactions with biological targets. The chemical properties are often evaluated through various bioassays, demonstrating the compounds' abilities to scavenge free radicals, inhibit microbial growth, and affect cancer cell viability (Angajala et al., 2017).
Applications De Recherche Scientifique
Antibacterial Activity
- Study on Antibacterial Activity: A derivative of this compound, synthesized from vanillin, exhibited significant antibacterial properties against various bacteria including Staphylococcus epidermidis and Pseudomonas aeruginosa. The study indicates that modifications of the methoxy group in the aromatic aldehydes can enhance antibacterial activity (Retnosari et al., 2021).
Anticancer Properties
- Potential Anticancer Agent: Research focusing on molecular iodine catalysis for synthesizing similar compounds revealed promising anti-proliferative properties against cancer cell lines. A compound with a 2-hydroxy phenyl group at C-9 position demonstrated significant potential as an anticancer agent (Mulakayala et al., 2012).
Synthesis and Structural Analysis
- Synthesis and Mechanism Studies: A study outlined the synthesis of a related compound using environmentally friendly methods, proposing a reaction mechanism for its formation. This contributes to understanding the structural and synthetic aspects of xanthene derivatives (Navarro et al., 2016).
- Structural and Spectroscopic Analysis: Another study performed a detailed structural and spectroscopic analysis of hexahydroacridine-1,8(2H,5H)-dione derivatives. This kind of analysis helps in understanding the physical and chemical characteristics of xanthene-based compounds (Kumar et al., 2020).
Antioxidant Properties
- Evaluation as Antioxidant Agents: A series of xanthene-1,8-dione derivatives, which include structurally similar compounds, were synthesized and tested for their antioxidant properties. Some of these compounds exhibited significant antioxidant activity, highlighting the potential of these compounds in this field (Zukić et al., 2018).
Green Chemistry Synthesis
- Environmentally Friendly Synthesis: Research demonstrated the synthesis of related xanthene derivatives using lime and lemon juice as eco-friendly catalysts. This approach supports the principles of green chemistry and opens new pathways for sustainable compound synthesis (Retnosari et al., 2021).
Propriétés
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-24-17-10-11(8-9-12(17)21)18-19-13(22)4-2-6-15(19)25-16-7-3-5-14(23)20(16)18/h8-10,18,21H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPROAWIQHDPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674427.png)

![3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5674442.png)
![methyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5674449.png)
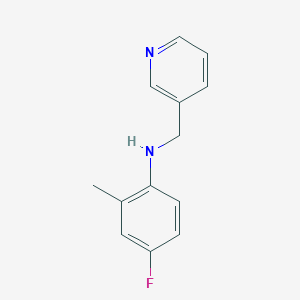
![1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one](/img/structure/B5674475.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5674483.png)
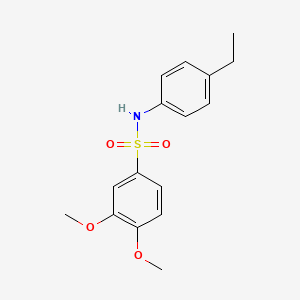
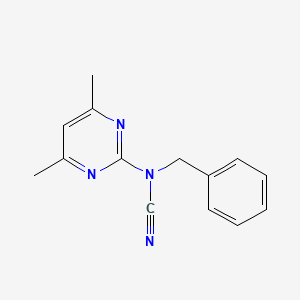
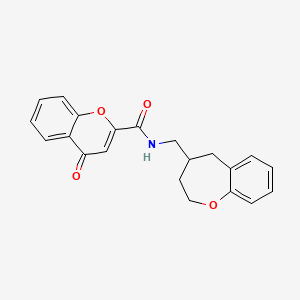
![2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5674511.png)
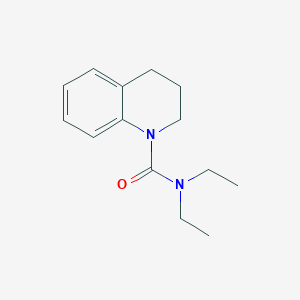
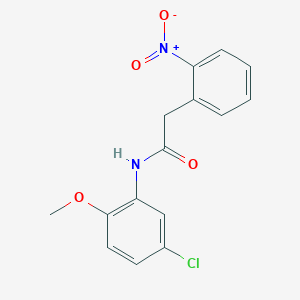
![2-methoxy-4-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5674548.png)